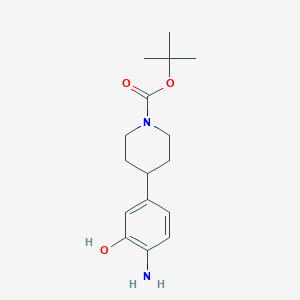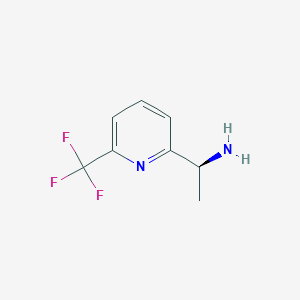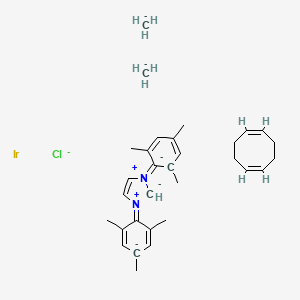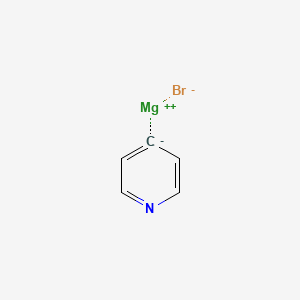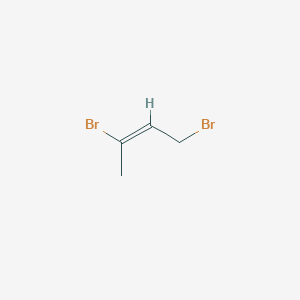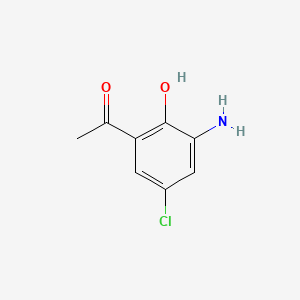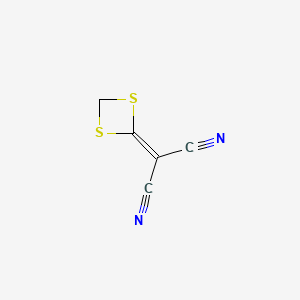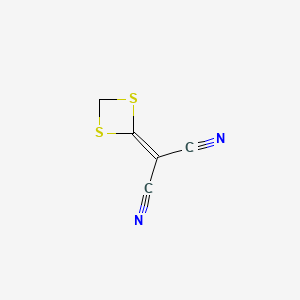
Propanedinitrile, 1,3-dithietan-2-ylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 1,3-dithietan-2-ylidene- is a chemical compound with the molecular formula C5H2N2S2 It is known for its unique structure, which includes a dithietane ring and a ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 1,3-dithietan-2-ylidene- typically involves the construction of the dithietane ring from acyclic precursors. One common method includes the reaction of dicyanomethane with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Propanedinitrile, 1,3-dithietan-2-ylidene- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 1,3-dithietan-2-ylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring to other sulfur-containing structures.
Substitution: The ylidene group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Propanedinitrile, 1,3-dithietan-2-ylidene-. These products are often characterized by their unique chemical and physical properties.
Scientific Research Applications
Propanedinitrile, 1,3-dithietan-2-ylidene- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Propanedinitrile, 1,3-dithietan-2-ylidene- exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanedinitrile, 1,3-dithietan-2-ylidene- include:
1,3-Dithietane derivatives: Compounds with similar dithietane rings.
Ylidene compounds: Molecules containing ylidene groups.
Uniqueness
Propanedinitrile, 1,3-dithietan-2-ylidene- stands out due to its combination of a dithietane ring and a ylidene group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6008-60-2 |
|---|---|
Molecular Formula |
C5H2N2S2 |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
2-(1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2 |
InChI Key |
ZKJSHCHPIMUIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=C(C#N)C#N)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


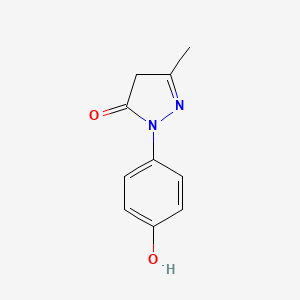
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
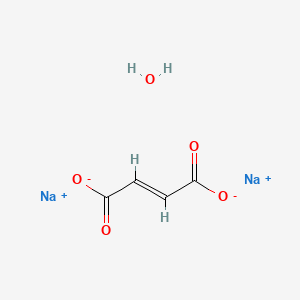
![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
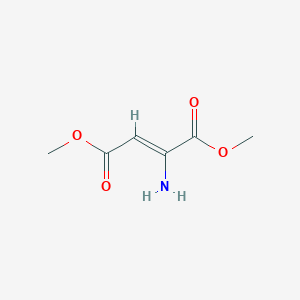
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)
